Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate
Description
Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate (hereafter referred to by its full name) is a synthetic small-molecule inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme critical in ceramide biosynthesis and exosome biogenesis . Structurally, it features an imidazo[1,2-b]pyridazine core substituted with a 3,4-dimethoxyphenyl group, a pyrrolidine ring, and a phenyl carbamate moiety. Additionally, it is implicated in modulating exosome release, a process linked to cancer progression and neurodegenerative disorders .
Properties
Molecular Formula |
C27H29N5O4 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
phenyl N-[(3R)-1-[3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C27H29N5O4/c1-17-14-22(31-13-12-20(16-31)29-27(33)36-21-8-6-5-7-9-21)26-28-18(2)25(32(26)30-17)19-10-11-23(34-3)24(15-19)35-4/h5-11,14-15,20H,12-13,16H2,1-4H3,(H,29,33)/t20-/m1/s1 |
InChI Key |
FRUASAKWCGALLP-HXUWFJFHSA-N |
Isomeric SMILES |
CC1=NN2C(=C(N=C2C(=C1)N3CC[C@H](C3)NC(=O)OC4=CC=CC=C4)C)C5=CC(=C(C=C5)OC)OC |
Canonical SMILES |
CC1=NN2C(=C(N=C2C(=C1)N3CCC(C3)NC(=O)OC4=CC=CC=C4)C)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Imidazo[1,2-b]pyridazine Core and Key Intermediates
- The synthesis begins with a dichloroderivative intermediate (compound 28), which serves as the scaffold for subsequent functionalization.
- Halogen substitution at position 8 is achieved by nucleophilic aromatic substitution (S_NAr) with (R)-N-(pyrrolidin-3-yl)acetamide (compound 11(R)) to yield intermediate 29(R).
- The chlorine atom at position 6 is converted to a methyl group using a trimethylaluminum–DABCO complex, affording compound 30(R).
- Iodination at a specific site is performed using N-iodosuccinimide (NIS) in dichloromethane to produce compound 31(R), which is a pivotal intermediate for further modifications.
Installation of the Pyrrolidin-3-yl Carbamate Moiety
- The pyrrolidine ring is introduced as a side chain protected initially by a Boc group or acetyl group, depending on the synthetic step.
- After substitution and cross-coupling, the protecting groups are removed, and the free amine is reacted with phenyl chloroformate to form the phenyl carbamate group, yielding the target compound 1 (PDDC).
- The enantiomeric synthesis is mirrored by using the corresponding (S)-configured amide, allowing access to both stereoisomers.
Additional Modifications and Derivatizations
- Further functionalization on the pyrrolidine ring includes Mitsunobu reactions to introduce azido or acetyl groups, followed by Huisgen cycloaddition to generate triazolo derivatives.
- Morpholino ring closure and acetylation of hydroxy groups have also been reported for analogues.
- Removal or substitution of methyl groups on the central core has been explored to modulate biological activity and pharmacokinetic properties.
Summary Table of Key Synthetic Steps
| Step No. | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | Nucleophilic aromatic substitution | Dichloroderivative (28) | (R)-N-(pyrrolidin-3-yl)acetamide (11(R)) | 29(R) | Substitution at position 8 |
| 2 | Methylation | 29(R) | Trimethylaluminum–DABCO complex | 30(R) | Chlorine at position 6 replaced by methyl |
| 3 | Iodination | 30(R) | N-Iodosuccinimide (NIS), CH2Cl2 | 31(R) | Iodination for Suzuki coupling |
| 4 | Suzuki cross-coupling | 31(R) | 3,4-Dimethoxyphenylboronic acid, Pd catalyst | Intermediate with 3,4-dimethoxyphenyl | Installation of southern aromatic substituent |
| 5 | Deprotection and carbamate formation | Amine intermediate | Phenyl chloroformate | Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate (1) | Final target compound |
Chemical Reactions Analysis
Types of Reactions
Phenyl ®-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl chloroformate for carbamate formation
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Phenyl ®-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Phenyl ®-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form stable interactions through hydrogen bonding and other non-covalent interactions, which can modulate the activity of the target protein .
Comparison with Similar Compounds
Structural and Functional Analogues Targeting nSMase2
The compound is compared below with other nSMase2 inhibitors and structurally related molecules:
Table 1: Key nSMase2 Inhibitors and Their Properties
Key Observations :
- Structural Diversity: Despite targeting nSMase2, these compounds exhibit distinct scaffolds. For example, DPTIP contains a thiophene-imidazole-phenol structure, whereas the subject compound features an imidazo-pyridazine core. This structural divergence may influence pharmacokinetics, such as blood-brain barrier penetration, which is critical for AD therapeutics .
- Therapeutic Efficacy: The subject compound shows specificity in improving cognitive deficits in AD models, whereas cambinol is noted for its neuroprotective effects against cytokine-induced cell death . DPTIP’s role in exosome biogenesis is documented, but its clinical applicability requires further validation .
Compounds with Related Mechanisms in Exosome Regulation
Exosome biogenesis involves ceramide-dependent pathways (nSMase2) and ESCRT (endosomal sorting complex required for transport)-dependent mechanisms. The subject compound’s ceramide-centric action contrasts with ESCRT-targeting agents:
Table 2: Exosome Modulation Strategies
Key Observations :
- The subject compound and DPTIP act upstream by limiting ceramide availability, thereby reducing exosome production. In contrast, ESCRT inhibitors disrupt vesicle budding directly .
- Ceramide-targeting compounds may offer broader therapeutic utility in both cancer and neurodegeneration, whereas ESCRT modulation risks disrupting essential cellular processes .
Structural Analogues in Imidazo-Pyridazine/Pyridine Families
- Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares an imidazo-pyridine core but lacks the carbamate and pyrrolidine groups. Such compounds are primarily synthetic intermediates with uncharacterized biological activity .
Key Observations :
- Substituents like the pyrrolidine-carbamate group in the subject compound likely enhance target binding specificity compared to simpler imidazo-heterocycles.
Biological Activity
Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate, commonly referred to as PDDC, has emerged as a significant compound in pharmacological research due to its potent biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
PDDC is characterized by the following structural attributes:
- IUPAC Name : this compound
- Molecular Weight : 487.5 g/mol
- Chemical Formula : C_{24}H_{30}N_{4}O_{4}
PDDC functions primarily as a non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2) . This enzyme plays a critical role in the metabolism of sphingolipids, which are essential for cellular signaling and membrane integrity. By inhibiting nSMase2, PDDC effectively reduces the release of astrocyte-derived extracellular vesicles (ADEVs), which are implicated in various neuroinflammatory processes.
Key Findings:
- Inhibition Potency : The compound exhibits a pIC50 value of 6.57, indicating strong inhibitory capacity against nSMase2 .
- Dose Dependence : PDDC shows dose-dependent inhibition of ADEV release with an effective concentration (pEC50) of 5.5 .
Pharmacokinetics
PDDC demonstrates favorable pharmacokinetic properties:
- Oral Bioavailability : Approximately 88%, indicating that it can be effectively absorbed when administered orally .
- Brain Penetration : The ratio of area under the curve (AUC) in brain tissue to plasma is 0.60, suggesting significant central nervous system penetration .
In Vivo Studies
In animal models, particularly those involving inflammatory brain injury:
- PDDC significantly inhibited the release of ADEVs and mitigated the associated peripheral immune response .
- These findings suggest potential therapeutic applications for PDDC in treating neurological disorders characterized by inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of PDDC:
Q & A
Q. What are the key spectroscopic techniques for structural confirmation of this compound, and how should data interpretation be approached?
Q. How can researchers optimize a multi-step synthesis route for this compound?
Methodological Answer:
- Prioritize one-pot reactions (e.g., cyclization and coupling steps) to minimize intermediate isolation, as seen in imidazo[1,2-a]pyridine syntheses .
- Use protecting groups (e.g., tert-butoxycarbonyl for amines) during pyrrolidine functionalization to prevent side reactions .
- Monitor reaction progress via TLC or LC-MS and adjust catalysts (e.g., Pd for cross-couplings) or solvents (polar aprotic for SNAr reactions) .
Advanced Research Questions
Q. How should contradictions between computational predictions (e.g., DFT) and experimental spectral data be resolved?
Methodological Answer:
- Cross-validate using 2D NMR (e.g., COSY, NOESY) to confirm spatial arrangements. For example, NOE correlations can distinguish axial vs. equatorial substituents in pyrrolidine .
- Re-optimize computational parameters (e.g., solvent models in DFT) to match experimental conditions .
- Compare with analogous compounds (e.g., imidazo[1,2-b]pyridazines in ) to identify systematic deviations.
Q. What strategies are recommended for assessing the compound’s stability under physiological conditions?
Methodological Answer:
- Conduct accelerated stability studies at varied pH (1–10) and temperatures (25–60°C), analyzing degradation via LC-MS. For example, carbamate hydrolysis may yield phenyl alcohols and CO2, detectable by mass shifts .
- Use Arrhenius modeling to extrapolate shelf-life at 25°C from high-temperature data .
Q. How can regioselectivity challenges in imidazo[1,2-b]pyridazine functionalization be addressed?
Methodological Answer:
- Employ directed ortho-metalation (e.g., using LiTMP) to install substituents at specific positions .
- Screen Lewis acids (e.g., ZnCl2) to favor electrophilic substitution at electron-rich aromatic sites .
Data Contradiction Analysis
Q. What steps should be taken if X-ray crystallography and NMR data suggest conflicting stereochemical assignments?
Methodological Answer:
- Re-examine crystal packing effects (e.g., hydrogen bonding) that may distort bond angles in X-ray structures .
- Perform variable-temperature NMR to rule out dynamic effects (e.g., ring puckering in pyrrolidine) .
- Validate with VCD (Vibrational Circular Dichroism) for chiral centers, as used in carbamate derivatives .
Methodological Design
Q. How to design a stability-indicating assay for this compound in biological matrices?
Methodological Answer:
- Use LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (5–95% acetonitrile in 0.1% formic acid) to separate degradation products .
- Spike plasma/serum samples with isotopically labeled internal standards (e.g., 13C-carbamate) to quantify recovery rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
